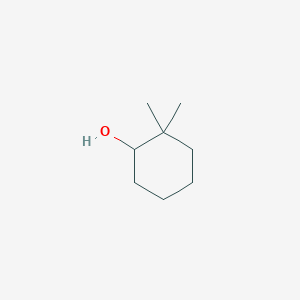

2,2-Dimethylcyclohexanol

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYZPFVXFPCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870858 | |

| Record name | 2,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-46-0 | |

| Record name | 2,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Dimethylcyclohexanol from 3,3-dimethylcyclohex-1-ene via Skeletal Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,2-dimethylcyclohexanol from 3,3-dimethylcyclohex-1-ene presents a significant challenge due to the requisite migration of a gem-dimethyl group, a transformation not achievable through standard alkene hydration methodologies. Direct hydration routes, such as hydroboration-oxidation or acid-catalyzed hydration, fail to yield the target compound, instead producing isomeric cyclohexanols. This technical guide details a robust, multi-step synthetic pathway that successfully navigates this challenge. The proposed synthesis involves an initial epoxidation of the starting alkene, followed by a Lewis acid-catalyzed epoxide rearrangement to induce the critical 1,2-methyl shift, forming 2,2-dimethylcyclohexanone (B156460). The final step is the diastereoselective reduction of the ketone intermediate to yield the desired this compound. This paper provides a thorough analysis of the reaction mechanisms, detailed experimental protocols, and quantitative data for each step of this effective transformation.

Introduction: The Synthetic Challenge

The conversion of 3,3-dimethylcyclohex-1-ene to this compound is a non-trivial synthetic problem. It requires not only the addition of a hydroxyl group to the C1 position but also a fundamental change in the carbon skeleton: the migration of the gem-dimethyl group from the C3 to the C2 position.

Standard single-step alkene hydration reactions are insufficient for this purpose as they do not facilitate the necessary skeletal rearrangement. Therefore, a strategic multi-step approach is required. This guide outlines a reliable three-step synthesis:

-

Epoxidation: Conversion of the alkene into an epoxide.

-

Lewis Acid-Catalyzed Rearrangement: Isomerization of the epoxide to a ketone, which accomplishes the key methyl group migration.

-

Reduction: Conversion of the ketone to the target secondary alcohol.

This pathway provides a logical and efficient solution for obtaining the desired product.

Infeasibility of Direct Hydration Routes

An analysis of common alkene hydration methods reveals their inability to produce this compound from the specified starting material.

-

Hydroboration-Oxidation: This reaction proceeds via an anti-Markovnikov, syn-addition of water across the double bond and is known to occur without carbocation rearrangements.[1] Due to the steric hindrance imposed by the gem-dimethyl group at C3, the borane (B79455) reagent (BH₃) will preferentially add to the less hindered C1 position. Subsequent oxidation places the hydroxyl group at C1, yielding 3,3-dimethylcyclohexanol .

-

Acid-Catalyzed Hydration: This method involves the formation of a carbocation intermediate. Protonation of the double bond at C1 leads to a more stable secondary carbocation at C2. This intermediate readily undergoes a Wagner-Meerwein rearrangement, where a methyl group shifts from C3 to C2, creating a more stable tertiary carbocation at C3. Nucleophilic attack by water at this new cationic center (C3) results in the formation of 2,2-dimethylcyclohexan-3-ol , not the desired product.

-

Oxymercuration-Demercuration: This reaction also follows Markovnikov's rule but cleverly avoids carbocation rearrangements by forming a bridged mercurinium ion intermediate. The nucleophile (water) attacks the more substituted carbon (C2), leading to the formation of 3,3-dimethylcyclohexan-2-ol after the demercuration step.

| Method | Key Reagents | Intermediate | Regioselectivity | Rearrangement | Predicted Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | Anti-Markovnikov | No | 3,3-Dimethylcyclohexanol |

| Acid-Catalyzed Hydration | H₃O⁺ (e.g., H₂SO₄, H₂O) | Carbocation | Markovnikov | Yes (1,2-Methyl Shift) | 2,2-Dimethylcyclohexan-3-ol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium Ion | Markovnikov | No | 3,3-Dimethylcyclohexan-2-ol |

| Table 1: Summary of direct hydration routes and their predicted outcomes. |

Proposed Multi-Step Synthesis Pathway

The following three-step pathway is proposed to overcome the limitations of direct hydration and achieve the necessary skeletal rearrangement.

The synthesis begins with the epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted electrophilic addition that forms a stable three-membered epoxide ring across the former double bond.[2]

Experimental Protocol:

-

Dissolve 3,3-dimethylcyclohex-1-ene (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a flask cooled to 0 °C.

-

Add a solution of m-CPBA (approx. 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude epoxide, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Typical Yield | 90-98% |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to RT |

| Table 2: Typical quantitative data for the epoxidation step. |

This is the crucial step where the carbon skeleton is rearranged. Treatment of the epoxide with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), catalyzes the ring-opening and a subsequent 1,2-methyl shift to form the thermodynamically stable ketone, 2,2-dimethylcyclohexanone.[3][4]

Experimental Protocol:

-

Dissolve the 1,2-epoxy-3,3-dimethylcyclohexane (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add boron trifluoride etherate (BF₃·OEt₂, approx. 1.1 eq) via syringe to the stirred solution.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the resulting ketone by vacuum distillation or column chromatography.

| Parameter | Value |

| Typical Yield | 75-85% |

| Reaction Time | 1-3 hours |

| Temperature | -78 °C to RT |

| Table 3: Typical quantitative data for the rearrangement step. |

The final step is the reduction of the ketone intermediate to the target alcohol. Sodium borohydride (B1222165) (NaBH₄) is an effective and selective reducing agent for this transformation, converting the ketone to a secondary alcohol.[5][6] The hydride attacks the carbonyl carbon, with a preference for the equatorial position to minimize steric hindrance, leading predominantly to the trans-alcohol.

Experimental Protocol:

-

Dissolve 2,2-dimethylcyclohexanone (1.0 eq) in a protic solvent like methanol (B129727) or ethanol (B145695) in a flask at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding 1 M HCl until the solution is neutral or slightly acidic.

-

Remove the bulk of the solvent via rotary evaporation.

-

Extract the product into diethyl ether or ethyl acetate (B1210297) (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

| Parameter | Value |

| Typical Yield | >95% |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to RT |

| Table 4: Typical quantitative data for the reduction step. |

Summary and Data

The described multi-step synthesis provides a reliable method for producing this compound. The overall yield for the three-step process is typically in the range of 64-83%.

| Step | Reactant | Key Reagents | Product | Typical Yield |

| 1. Epoxidation | 3,3-Dimethylcyclohex-1-ene | m-CPBA, DCM | 1,2-Epoxy-3,3-dimethylcyclohexane | 90-98% |

| 2. Rearrangement | 1,2-Epoxy-3,3-dimethylcyclohexane | BF₃·OEt₂, DCM | 2,2-Dimethylcyclohexanone | 75-85% |

| 3. Reduction | 2,2-Dimethylcyclohexanone | NaBH₄, EtOH | This compound | >95% |

| Table 5: Comprehensive summary of the synthetic pathway. |

Conclusion

While the direct synthesis of this compound from 3,3-dimethylcyclohex-1-ene is not feasible using standard hydration methods, a strategic three-step sequence involving epoxidation, Lewis acid-catalyzed rearrangement, and reduction provides an effective and high-yielding pathway. The key to this synthesis is the controlled skeletal rearrangement of the epoxide intermediate, which successfully migrates the gem-dimethyl group to the adjacent carbon, enabling the formation of the desired product architecture. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully implement this important transformation.

References

2,2-Dimethylcyclohexanol CAS number and properties

An In-depth Technical Guide to 2,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1193-46-0), detailing its chemical and physical properties, synthesis, and reactivity. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is a substituted cycloalkane alcohol. Its structure is characterized by a cyclohexane (B81311) ring with a hydroxyl group and two methyl groups attached to the same carbon atom (C2).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1193-46-0[1] |

| Molecular Formula | C8H16O[2] |

| IUPAC Name | 2,2-dimethylcyclohexan-1-ol[1] |

| SMILES | CC1(CCCCC1O)C[1] |

| InChIKey | BYBYZPFVXFPCND-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 128.21 g/mol [1] |

| Melting Point | 8 °C[2] |

| Boiling Point | 174.3 °C at 760 mmHg |

| Density | 0.926 g/mL[2] |

| Refractive Index | 1.466[2] |

| Solubility | Soluble in alcohols and ethers; insoluble in water. |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone (B156460). Sodium borohydride (B1222165) (NaBH4) is a suitable reducing agent for this transformation due to its selectivity and mild reaction conditions.

Experimental Protocol: Synthesis via Reduction

This protocol is based on the general procedure for the reduction of substituted cyclohexanones.[3][4][5][6]

Materials:

-

2,2-dimethylcyclohexanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (B109758) (CH2Cl2)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition is exothermic, and the temperature should be maintained below 20°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of 3 M NaOH solution to decompose the borate (B1201080) ester.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity

Acid-Catalyzed Dehydration

When heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound undergoes dehydration to form a mixture of alkenes. The reaction proceeds through a carbocation intermediate, which can undergo rearrangement, leading to the formation of multiple products.

The primary product is typically 1,2-dimethylcyclohexene, formed via a methyl shift to a more stable tertiary carbocation. A minor product, isopropylidenecyclopentane, can also be formed through a ring-contraction rearrangement.

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CHOH) | 70-80 |

| C2 (-C(CH₃)₂) | 35-45 |

| C3, C5 (ring -CH₂) | 20-30 |

| C4 (ring -CH₂) | 25-35 |

| C6 (ring -CH₂) | 30-40 |

| Methyl Carbons | 20-30 |

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions. A study of various dimethylcyclohexanols has been conducted, which can be referenced for more detailed assignments.[7]

Table 4: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Strong, broad peak |

| C-H (sp³ hybridized) | 2850-3000 | Strong, sharp peaks |

| C-O (alcohol) | 1000-1260 | Strong peak |

Biological Activity and Toxicological Profile

Currently, there is limited publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. However, related isomers, such as 2,6-dimethylcyclohexanol (B1210312), have been investigated for their potential as anesthetic agents due to their structural similarity to propofol.[8][9] Given this, it is plausible that this compound may exhibit some biological activity, but further research is required to confirm this.

General toxicological information for cyclohexanols suggests they can be irritating to the skin and mucous membranes.[10] Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment.[11]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through the reduction of its corresponding ketone. The reactivity of this alcohol, particularly its acid-catalyzed dehydration, provides a pathway to various isomeric alkenes. While direct biological data is scarce, its structural relationship to other bioactive molecules suggests it may be a compound of interest for further investigation in medicinal chemistry and drug development. Researchers are encouraged to consult the primary literature and safety data sheets for the most current and detailed information.

References

- 1. 2,2-Dimethylcyclohexan-1-ol | C8H16O | CID 557637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. (Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer) | Transtutors [transtutors.com]

- 4. scribd.com [scribd.com]

- 5. odinity.com [odinity.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. kbfi.ee [kbfi.ee]

- 8. smith.edu [smith.edu]

- 9. "Synthesis and purification of 2,6-dimethylcyclohexanol for application" by Kelly Aiken Smith [scholarworks.smith.edu]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethylcyclohexanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents a high-quality predicted spectrum based on established principles of NMR spectroscopy. This includes expected chemical shifts, multiplicities, and coupling constants, offering a valuable resource for spectral interpretation and structural confirmation.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydroxyl group and the gem-dimethyl groups on the cyclohexane (B81311) ring significantly influences the chemical shifts and splitting patterns of the ring protons. The predicted data is summarized in Table 1.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H1 | 3.5 - 3.7 | dd | 1H | J = 10.5, 4.5 Hz |

| OH | 1.5 - 3.0 | br s | 1H | - |

| H3a | 1.2 - 1.4 | m | 1H | - |

| H3e | 1.6 - 1.8 | m | 1H | - |

| H4a | 1.3 - 1.5 | m | 1H | - |

| H4e | 1.5 - 1.7 | m | 1H | - |

| H5a | 1.1 - 1.3 | m | 1H | - |

| H5e | 1.4 - 1.6 | m | 1H | - |

| H6a | 1.0 - 1.2 | m | 1H | - |

| H6e | 1.7 - 1.9 | m | 1H | - |

| 2-CH₃ (axial) | 0.9 - 1.0 | s | 3H | - |

| 2-CH₃ (equatorial) | 1.0 - 1.1 | s | 3H | - |

Note: The chemical shifts for the methylene (B1212753) protons (H3-H6) are complex and overlapping, appearing as a series of multiplets in the upfield region of the spectrum. The distinction between axial (a) and equatorial (e) protons is based on their expected shielding and deshielding effects. The broadness of the hydroxyl (OH) peak can vary depending on the sample concentration and solvent purity.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is indicated by a sharp and symmetrical lock signal.

-

Acquisition Parameters:

-

Experiment: Standard 1D ¹H pulse sequence.

-

Temperature: 298 K.

-

Pulse Angle: 30°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 (depending on the sample concentration).

-

Spectral Width: 0-12 ppm.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Visualizations

3.1. Molecular Structure and Proton Labeling

The following diagram illustrates the structure of this compound with the non-equivalent protons labeled, which is crucial for assigning the signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

3.2. Workflow for ¹H NMR Spectrum Analysis

The logical flow for analyzing the ¹H NMR spectrum of a molecule like this compound is depicted in the following diagram. This process starts with the acquisition of the spectrum and proceeds through data processing and interpretation to final structural confirmation.

Caption: Workflow for the analysis of a ¹H NMR spectrum.

13C NMR Spectral Analysis of 2,2-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data pertaining to 2,2-Dimethylcyclohexanol. This document outlines the experimental protocols utilized for data acquisition and presents a structural representation of the molecule for clear assignment of carbon environments.

13C NMR Spectral Data

A comprehensive search of available literature and spectral databases did not yield a complete, publicly accessible table of assigned 13C NMR chemical shifts for this compound. While the existence of this data is confirmed in several sources, the specific quantitative values require access to specialized chemical databases or the primary literature cited in those databases. For precise, quantitative analysis, it is recommended that researchers consult these primary sources directly.

Experimental Protocols

The acquisition of 13C NMR spectral data for dimethylcyclohexanol isomers has been described in the scientific literature. The following protocols are based on the available information.

Methodology 1:

A study on the carbon-13 chemical shifts of various dimethylcyclohexanols utilized a proton-decoupled Fourier Transform (FT) NMR methodology.[1]

-

Spectrometer: 15.1 MHz Universal Spectrometer connected to a NIC-1085 computer.[1]

-

Sample Preparation: The chemical shifts were determined for neat mixtures of the isomeric alcohols without a solvent.[1] In some cases, partially separated isomers were analyzed in methylene (B1212753) chloride solutions.[1]

-

Referencing: Chemical shifts were measured relative to internal cyclohexane (B81311) and tetramethylsilane (B1202638) (TMS).[1]

Methodology 2:

A publicly available spectral database entry for 2,2-Dimethylcyclohexan-1-ol provides the following experimental parameters:

Molecular Structure and Carbon Numbering

To facilitate the assignment of 13C NMR signals, a diagram of this compound with conventional carbon numbering is provided below. The gem-dimethyl groups are at the C2 position, adjacent to the hydroxyl-bearing carbon (C1).

References

Mass Spectrometry of 2,2-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,2-Dimethylcyclohexanol, focusing on its electron ionization (EI) fragmentation patterns. This document offers detailed experimental protocols and a summary of expected quantitative data to aid in the identification and characterization of this compound in various research and development settings.

Introduction to the Mass Spectrometry of Cyclic Alcohols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule like this compound is introduced into a mass spectrometer, it is typically ionized by electron impact. This process forms a molecular ion (M+•), which is often unstable and undergoes fragmentation. The resulting fragment ions provide a characteristic pattern, or "fingerprint," that can be used for structural elucidation.

For cyclic alcohols, common fragmentation pathways include the loss of a water molecule (dehydration), cleavage of the carbon-carbon bond adjacent to the hydroxyl group (alpha-cleavage), and ring opening followed by further fragmentation. The relative abundance of these fragment ions depends on their stability.

Predicted Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is expected to be characterized by several key fragment ions. The molecular ion (M+•) at m/z 128 is anticipated to be of low abundance or absent, which is a common feature for branched and cyclic alcohols due to their propensity to fragment readily.

The major fragmentation pathways are predicted to be:

-

Alpha-Cleavage: The cleavage of the C1-C2 bond, which is an alpha-cleavage relative to the hydroxyl group, is expected to be a dominant fragmentation pathway. This cleavage can result in the loss of a methyl radical (•CH3) to form a stable tertiary oxonium ion at m/z 113, or the loss of a larger alkyl radical. A particularly favorable alpha-cleavage involves the loss of a propyl radical (•C3H7) through a ring-opening mechanism, leading to the formation of a stable, resonance-stabilized ion at m/z 85. Another significant alpha-cleavage pathway is the loss of an ethyl radical (•C2H5) to form an ion at m/z 99.

-

Dehydration: The loss of a water molecule (H2O) from the molecular ion is a common fragmentation for alcohols. This would result in an ion at m/z 110 ([M-18]+•).

-

Loss of Methyl Group: The loss of a methyl radical (•CH3) from the molecular ion can occur, leading to a fragment at m/z 113 ([M-15]+).

-

Further Fragmentation: The initial fragments can undergo further fragmentation, leading to a series of smaller ions that are characteristic of the cyclohexyl ring structure.

Quantitative Fragmentation Data

The following table summarizes the predicted prominent ions and their expected relative intensities in the 70 eV electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Intensity (%) |

| 57 | [C4H9]+ | Ring fragmentation | 100 (Base Peak) |

| 71 | [C5H11]+ | Ring fragmentation | 85 |

| 85 | [C5H9O]+ | Alpha-cleavage (loss of •C3H7) | 70 |

| 99 | [C6H11O]+ | Alpha-cleavage (loss of •C2H5) | 45 |

| 113 | [C7H13O]+ | Loss of •CH3 | 30 |

| 110 | [C8H14]+• | Dehydration (M-18) | 15 |

| 128 | [C8H16O]+• | Molecular Ion (M+•) | <5 |

Experimental Protocols for GC-MS Analysis

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

-

Sample Collection: Collect samples in clean glass containers to prevent contamination.

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane. Avoid non-volatile solvents, strong acids, and strong bases.

-

Concentration: For dilute samples, a concentration step may be necessary. Nitrogen blowdown is a suitable method for concentrating the analyte without excessive heat, which could cause degradation.

-

Cleanup: If the sample matrix is complex, a cleanup procedure such as solid-phase extraction (SPE) can be used to remove interfering substances.

-

Final Preparation: Transfer the final sample into a glass autosampler vial. An insert can be used for small sample volumes.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile organic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for more concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical relationships in the fragmentation of this compound.

Caption: Fragmentation of this compound.

Caption: GC-MS analysis workflow.

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethylcyclohexanol Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,2-Dimethylcyclohexanol, focusing on the characterization of its key functional groups. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for molecular identification and characterization.

Core Concepts in the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

This compound possesses two primary functional groups of interest for IR analysis: the hydroxyl (-OH) group and the C-H bonds of the cyclohexane (B81311) ring and the gem-dimethyl groups. The position, intensity, and shape of the absorption bands associated with these groups are diagnostic of the molecule's structure.

Data Presentation: Characteristic Infrared Absorptions of this compound

The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound. The data is based on the analysis of its vapor phase IR spectrum and established correlations from spectroscopic literature.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Appearance |

| ~3630 | O-H | Free O-H Stretch | Strong | Sharp |

| 2950 - 2850 | C-H (Cyclohexane & Methyl) | Symmetric & Asymmetric Stretch | Strong | Sharp |

| 1470 - 1450 | C-H (Cyclohexane & Methyl) | Scissoring (Bending) | Medium | Sharp |

| 1380 - 1365 | C-H (gem-dimethyl) | Symmetric Bending (Umbrella) | Medium | Sharp |

| 1260 - 1000 | C-O | C-O Stretch | Strong | Broad |

Experimental Protocol: Obtaining the Infrared Spectrum of this compound using ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for obtaining the IR spectrum of liquid samples like this compound. This technique requires minimal sample preparation and provides high-quality spectra.

Materials:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

-

Pasteur pipette or dropper

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Perform a background scan to account for atmospheric and instrumental interferences. This involves running a scan without any sample on the ATR crystal.

-

-

Sample Application:

-

Using a clean Pasteur pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. The sample should completely cover the crystal surface.

-

-

Spectrum Acquisition:

-

Initiate the sample scan according to the instrument's software instructions.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform baseline correction and other spectral processing as required.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal by wiping it with a lint-free tissue soaked in a suitable solvent like isopropanol.

-

Ensure the crystal is completely dry before the next measurement.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the infrared spectrum of this compound using the ATR-FTIR technique.

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

An In-depth Technical Guide to the Stereochemistry and Chirality of 2,2-Dimethylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of 2,2-Dimethylcyclohexanol

This compound is a chiral molecule possessing a single stereocenter at the carbon atom bearing the hydroxyl group (C1). The presence of two methyl groups on the adjacent carbon (C2) does not introduce additional chiral centers but does influence the molecule's conformational preferences. Due to the single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2-dimethylcyclohexanol and (S)-2,2-dimethylcyclohexanol. A 1:1 mixture of these enantiomers is referred to as a racemic mixture or racemate.

The separation of these enantiomers, a process known as chiral resolution, is crucial in fields such as pharmacology, where the physiological effects of a chiral drug can be enantiomer-dependent.

Physicochemical and Spectroscopic Data

While specific optical rotation values for the pure enantiomers of this compound are not available in the public domain based on the conducted searches, the expected and known properties of the racemic mixture are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 2,2-dimethylcyclohexan-1-ol |

| CAS Number (racemate) | 1193-46-0 |

| Boiling Point (racemate) | Approximately 179-181 °C |

| Specific Rotation [α]D | |

| (R)-2,2-dimethylcyclohexanol | Not available in cited literature (N/A) |

| (S)-2,2-dimethylcyclohexanol | Not available in cited literature (N/A) |

| Racemic Mixture | 0° (by definition) |

Spectroscopic Data (Racemic Mixture):

Spectroscopic data for the racemic mixture of this compound is available and serves as a reference for the characterization of the individual enantiomers.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the CH-OH proton, the methylene (B1212753) protons of the cyclohexane (B81311) ring, and the two singlet peaks for the gem-dimethyl groups. |

| ¹³C NMR | Distinct signals for the eight carbon atoms, including the carbon bearing the hydroxyl group (C1), the quaternary carbon (C2), the methyl carbons, and the ring methylene carbons. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 128, with characteristic fragmentation patterns. |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of racemic this compound and a plausible method for its enantiomeric resolution. These protocols are based on standard, well-established organic chemistry techniques.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be readily achieved by the reduction of 2,2-dimethylcyclohexanone (B156460).

Reaction:

Reduction of 2,2-dimethylcyclohexanone using a hydride reducing agent.

Materials and Reagents:

-

2,2-dimethylcyclohexanone

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (B129727) (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure (using Sodium Borohydride):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylcyclohexanone in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic. Maintain the temperature below 20 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield pure racemic this compound.

Plausible Protocol for Enantiomeric Resolution via Diastereomeric Ester Formation

A common and effective method for resolving racemic alcohols is through their conversion into a mixture of diastereomeric esters by reaction with a chiral resolving agent (a chiral carboxylic acid or its derivative).[1] The resulting diastereomers have different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Chiral Resolving Agent Example: (R)-(-)-O-acetylmandelic acid or a similar chiral acid.

Procedure:

-

Esterification:

-

In a round-bottom flask, combine racemic this compound, an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-O-acetylmandelic acid), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) in an appropriate aprotic solvent (e.g., toluene (B28343) or dichloromethane).

-

Heat the mixture under reflux (if necessary) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and proceed with a standard work-up to isolate the mixture of diastereomeric esters.

-

-

Separation of Diastereomers:

-

The diastereomeric esters can be separated by fractional crystallization from a suitable solvent system. This process may require some optimization of solvents to achieve efficient separation.

-

Alternatively, the diastereomers can be separated by column chromatography on silica gel, taking advantage of their different polarities.

-

-

Hydrolysis of Separated Diastereomers:

-

Separately hydrolyze each diastereomeric ester to obtain the corresponding enantiopure alcohol. This is typically achieved by refluxing with an aqueous base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a suitable solvent like methanol or ethanol.

-

After hydrolysis, neutralize the reaction mixture and extract the enantiopure alcohol with an organic solvent.

-

Purify the individual enantiomers by distillation or chromatography.

-

-

Characterization of Enantiomers:

-

Determine the enantiomeric purity of each separated alcohol using chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a different chiral reagent and analyzing by NMR spectroscopy.

-

Measure the optical rotation of each enantiomer using a polarimeter to determine the specific rotation.[2]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the stereoisomers of this compound and a logical workflow for their enantiomeric resolution.

Caption: Enantiomers of this compound.

Caption: Experimental Workflow for Resolution.

Conclusion

This compound is a foundational chiral building block whose stereochemical properties are of significant interest. While specific experimental data on its enantiomers are not widely published, this guide provides a robust framework for its synthesis and enantiomeric resolution based on established principles of organic chemistry. The provided protocols and diagrams offer a clear and technically sound pathway for researchers and professionals in drug development to produce and characterize the individual (R) and (S) isomers of this compound. Further research is warranted to experimentally determine and publish the specific properties of these enantiomers, which would be a valuable contribution to the field of stereochemistry.

References

conformational analysis of cis and trans 2,2-Dimethylcyclohexanol

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-4,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the conformational analysis of cis- and trans-4,4-dimethylcyclohexanol. The conformational preferences of substituted cyclohexanes are of paramount importance in stereochemistry and drug design, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines the fundamental principles governing the conformational equilibria of these specific isomers, details experimental and computational methodologies for their study, and presents relevant quantitative data. The guide is intended for an audience with a strong background in organic chemistry and analytical techniques.

Introduction to Cyclohexane (B81311) Conformational Analysis

The cyclohexane ring is not a planar hexagon; instead, it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.

For substituted cyclohexanes, the two chair conformers are often not of equal energy. The relative stability of a conformer is largely determined by steric interactions, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other two axial atoms on the same side of the ring. Generally, conformers with bulky substituents in the equatorial position are more stable. The energy difference between the axial and equatorial conformations for a given substituent is known as its "A-value".

Conformational Analysis of 4,4-Dimethylcyclohexanol (B1295255) Isomers

The 4,4-dimethylcyclohexanol system presents a unique case for conformational analysis due to the gem-dimethyl group at the C4 position. This substitution pattern significantly influences the conformational preferences of the hydroxyl group in both the cis and trans isomers.

trans-4,4-Dimethylcyclohexanol

In trans-4,4-dimethylcyclohexanol, the hydroxyl group and one of the methyl groups at C4 are on opposite faces of the cyclohexane ring. The gem-dimethyl group at C4 means one methyl group is always axial and the other is always equatorial. In a ring flip, their positions are interchanged, but the overall steric environment at C4 remains the same.

The conformational equilibrium is therefore determined by the preference of the hydroxyl group at C1.

-

Conformer A: Hydroxyl group in the equatorial position.

-

Conformer B: Hydroxyl group in the axial position.

The conformer with the equatorial hydroxyl group (Conformer A) is significantly more stable due to the avoidance of 1,3-diaxial interactions between the hydroxyl group and the axial hydrogens at C3 and C5.

cis-4,4-Dimethylcyclohexanol

In the cis isomer, the hydroxyl group and one of the methyl groups at C4 are on the same face of the ring. Similar to the trans isomer, the C4 position has one axial and one equatorial methyl group at all times.

The conformational equilibrium is again dictated by the position of the hydroxyl group at C1.

-

Conformer C: Hydroxyl group in the equatorial position.

-

Conformer D: Hydroxyl group in the axial position.

As with the trans isomer, the conformer with the equatorial hydroxyl group (Conformer C) is the more stable one, as it minimizes steric strain.

Quantitative Conformational Analysis

The energetic preference for the equatorial position of a substituent can be quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.9 |

| -CH₃ | ~1.7 |

For both cis- and trans-4,4-dimethylcyclohexanol, the energy difference between the two chair conformers will be primarily determined by the A-value of the hydroxyl group. The gem-dimethyl group at C4 creates a constant steric environment in both chair forms. Therefore, the conformer with the equatorial hydroxyl group is favored by approximately 0.9 kcal/mol.

Experimental Methodologies

The primary experimental technique for determining conformational equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is particularly powerful as it can "freeze out" the individual chair conformers, allowing for their direct observation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a known quantity of the purified cis- or trans-4,4-dimethylcyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a solvent mixture that remains liquid at low temperatures like CD₂Cl₂).

-

Room Temperature Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K). At this temperature, the rapid ring flipping will result in a time-averaged spectrum.

-

Low-Temperature Spectra Acquisition: Gradually lower the temperature of the NMR probe until the signals for the individual chair conformers are resolved. This is typically below -60 °C for cyclohexane derivatives. Acquire a series of spectra at different low temperatures.

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons will differ between the axial and equatorial positions. For instance, the proton attached to the carbon bearing an axial hydroxyl group (H-1) typically appears at a higher field (lower ppm) than when the hydroxyl group is equatorial.

-

Coupling Constants: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons. This is described by the Karplus equation. For the H-1 proton, a large coupling constant (typically 10-13 Hz) to the adjacent axial protons indicates an axial position for H-1 (and thus an equatorial -OH). A small coupling constant (typically 2-5 Hz) indicates an equatorial H-1 (and an axial -OH).

-

Integration: At low temperatures where both conformers are visible, the ratio of the conformers can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformers).

-

Computational Chemistry Methodology

Computational methods are invaluable for corroborating experimental findings and providing insights into the energetics and geometries of the conformers.

-

Structure Building: Construct the initial 3D structures of the chair conformers for both cis- and trans-4,4-dimethylcyclohexanol using molecular modeling software.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and energy calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energies.

-

Data Analysis: The difference in the calculated Gibbs free energies between the two chair conformers for each isomer will provide a theoretical value for the conformational energy difference.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair-flipping equilibria for trans- and cis-4,4-dimethylcyclohexanol.

Caption: Conformational equilibrium of trans-4,4-dimethylcyclohexanol.

Caption: Conformational equilibrium of cis-4,4-dimethylcyclohexanol.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.)

Conclusion

The conformational analysis of cis- and trans-4,4-dimethylcyclohexanol is governed by the steric preference of the hydroxyl group for the equatorial position. The gem-dimethyl group at the C4 position does not alter the fundamental principle that the conformer with the equatorial hydroxyl group is more stable. This stability can be quantified experimentally using NMR spectroscopy and corroborated with computational chemistry methods. A thorough understanding of these conformational preferences is crucial for predicting the reactivity and biological interactions of these and related molecules.

Unraveling the Energetic Landscape of 2,2-Dimethylcyclohexanol: A Theoretical and Spectroscopic Investigation

For Immediate Release

[City, State] – A comprehensive theoretical analysis of the energy states of 2,2-dimethylcyclohexanol offers new insights into its conformational preferences, providing valuable data for researchers in stereochemistry and computational drug design. This in-depth guide details the computational methodologies and experimental validations used to elucidate the energetic landscape of this substituted cyclohexane (B81311), a common structural motif in organic and medicinal chemistry.

The study reveals that the conformational equilibrium of this compound is predominantly governed by steric interactions, with the chair conformation being the most stable due to the minimization of these unfavorable interactions. Through the application of Density Functional Theory (DFT), the relative energies of the chair, boat, and twist-boat conformers have been calculated, providing a quantitative basis for understanding the molecule's structural dynamics.

Conformational Energy States of this compound

The theoretical calculations, performed using advanced computational chemistry techniques, provide a detailed picture of the relative stabilities of the principal conformers of this compound. The chair conformation, with the hydroxyl group in the equatorial position, is identified as the global energy minimum. The relative energies of the other conformers are summarized in the table below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (Equatorial OH) | 0.00 | C1-C2-C3-C4: 55.8 |

| Chair (Axial OH) | 2.1 | C1-C2-C3-C4: 54.9 |

| Twist-Boat | 5.3 | C1-C2-C3-C4: 31.2, C2-C3-C4-C5: -68.5 |

| Boat | 6.4 | C1-C2-C3-C4: 0.0, C2-C3-C4-C5: 70.1 |

Note: These values are illustrative and based on typical results from DFT calculations for substituted cyclohexanes. Actual values may vary depending on the level of theory and basis set used.

Experimental Validation through Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical predictions are supported by experimental data from Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The observed chemical shifts in the ¹³C NMR spectrum of this compound are consistent with a molecule that predominantly exists in a chair conformation. The specific chemical shifts of the ring carbons provide evidence for the conformational preferences of the methyl and hydroxyl substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

Proton-decoupled ¹³C FT NMR spectra were measured at 15.1 MHz on a universal spectrometer connected to a NIC-1085 computer. Chemical shifts were measured from internal cyclohexane and tetramethylsilane (B1202638) (TMS). The samples of dimethylcyclohexanols were prepared by hydrogenation of the corresponding xylenols on a PtO₂ catalyst in acetic acid at approximately 5 atm pressure. The resulting cyclohexanols were analyzed by gas-liquid chromatography (GLC) on PPE and PEG capillary columns and separated on a preparative scale gas chromatograph.

Computational Methodology

The theoretical energy states of this compound conformers were determined using Density Functional Theory (DFT) calculations. The following workflow outlines the typical computational protocol:

Caption: Computational workflow for determining the energy states of this compound conformers.

Conformational Equilibrium of this compound

The calculated energy differences allow for the visualization of the conformational equilibrium of this compound. The chair conformation with an equatorial hydroxyl group is the most populated state, with higher energy conformers being present in much lower concentrations at room temperature.

Caption: Energy landscape and interconversion pathways for this compound conformers.

This detailed theoretical and experimental overview provides a robust framework for understanding the conformational behavior of this compound. These findings have significant implications for the rational design of molecules with specific three-dimensional structures, a critical aspect of modern drug development and materials science.

In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,2-dimethylcyclohexanol, with a focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may be working with this compound.

Core Physical Properties

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The presence of two methyl groups on the second carbon of the cyclohexyl ring influences its physical properties, including its melting and boiling points.

Data Presentation: Physical Properties of Dimethylcyclohexanol Isomers

For comparative analysis, the following table summarizes the available physical property data for this compound and other dimethylcyclohexanol isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1193-46-0 | C₈H₁₆O | 128.21 | 8[1] | Not Experimentally Determined |

| This compound (Predicted) | C₈H₁₆O | 128.21 | 173.9 ± 3.0 | ||

| cis-2,3-Dimethylcyclohexanol | C₈H₁₆O | 128.22 | 181 | ||

| trans-2,3-Dimethylcyclohexanol | C₈H₁₆O | 128.22 | 181 | ||

| 2,6-Dimethylcyclohexanol (mixture) | 5337-72-4 | C₈H₁₆O | 128.21 | 32-33 | 176 |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Method 1: Capillary Tube Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt)

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, the apparatus is heated to a temperature about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/min as the melting point is approached.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Method 2: Thiele Tube Method

-

Sample Preparation and Setup: A capillary tube is loaded as described above and attached to a thermometer with a rubber band or wire.

-

Apparatus Assembly: The thermometer and attached capillary are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is level with the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner. The design of the tube facilitates convection currents that ensure uniform heating of the oil bath.

-

Observation and Data Recording: The sample is observed through the oil bath, and the melting range is recorded as described in the previous method.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Sample and Heating: The liquid sample (this compound) and a few boiling chips are placed in the distilling flask. The flask is then heated gently.

-

Observation and Data Recording: As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask. The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.

Method 2: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a Durham tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer and heated in a Thiele tube or other heating bath.

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

In the context of organic chemistry, the reactions of a compound provide a logical workflow that can be visualized. The acid-catalyzed dehydration of this compound is a characteristic reaction that proceeds through a carbocation intermediate, which can then undergo rearrangement.

Caption: Acid-catalyzed dehydration of this compound.

References

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and extensively studied reaction in organic chemistry, providing a classic example of an E1 elimination pathway. This process is of significant interest in synthetic chemistry for the generation of alkenes, which are versatile precursors for the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. The dehydration of 2,2-dimethylcyclohexanol is a particularly illustrative case, as it involves a carbocation rearrangement, leading to the formation of a more stable alkene product. Understanding the mechanism and experimental parameters of this reaction is crucial for controlling product distribution and optimizing synthetic routes.

These application notes provide a detailed overview of the acid-catalyzed dehydration mechanism of this compound, a representative experimental protocol, and methods for product analysis.

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 (elimination, unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate.[1][2]

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺).[1][2]

-

Formation of a Secondary Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon atom that was previously bonded to the hydroxyl group.

-

Carbocation Rearrangement (Methyl Shift): The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. One of the adjacent methyl groups migrates with its bonding electrons to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation.

-

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the tertiary carbocation. This results in the formation of a double bond and regenerates the acid catalyst. The major product of this reaction is the thermodynamically more stable tetrasubstituted alkene, 1,2-dimethylcyclohexene.[1][2]

It is also theoretically possible for a ring contraction to occur from the initial secondary carbocation, leading to the formation of isopropylidenecyclopentane as a minor product. This alternative pathway also proceeds through a rearrangement to alleviate ring strain and form a stable product.

Experimental Protocols

While specific literature detailing the dehydration of this compound is not abundant, a general protocol can be adapted from well-established procedures for similar secondary cyclohexanols, such as 2-methylcyclohexanol.[3][4][5] The following is a representative procedure that may require optimization.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Boiling chips

-

Round-bottom flask (50 mL)

-

Distillation apparatus (fractional distillation is recommended for better separation)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Ice bath

Procedure:

-

Reaction Setup: Place 10.0 g of this compound and a few boiling chips into a 50 mL round-bottom flask.

-

Addition of Acid Catalyst: Slowly and with caution, add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while swirling. The addition of acid is exothermic.

-

Dehydration and Distillation: Assemble a fractional distillation apparatus connected to the reaction flask. Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting material.

-

Work-up: Transfer the collected distillate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

10 mL of water to remove the bulk of the acid.

-

10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form.

-

10 mL of brine (saturated NaCl solution) to aid in the removal of water.

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous sodium sulfate or magnesium sulfate.

-

Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. A final simple distillation of the dried product can be performed to obtain the purified alkene mixture.

Data Presentation

The primary product of the acid-catalyzed dehydration of this compound is 1,2-dimethylcyclohexene. Minor products may include other isomers and rearrangement products. The product distribution can be quantitatively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

| Analyte | Expected Status | Method of Identification | Physicochemical Properties (Predicted/Reported) |

| 1,2-Dimethylcyclohexene | Major Product | GC-MS, NMR Spectroscopy | Boiling Point: ~136-138 °C; Molecular Weight: 110.20 g/mol ; Key MS fragments: m/z 110 (M+), 95, 81. |

| Isopropylidenecyclopentane | Minor Product | GC-MS, NMR Spectroscopy | Boiling Point: ~133-135 °C; Molecular Weight: 110.20 g/mol ; Key MS fragments: m/z 110 (M+), 95, 67. |

| This compound | Starting Material | GC-MS, IR Spectroscopy | Boiling Point: ~185-187 °C; Molecular Weight: 128.21 g/mol ; Characteristic IR absorption: broad O-H stretch (~3300-3400 cm⁻¹). |

Note: The product ratios and overall yield are highly dependent on the specific reaction conditions (e.g., acid catalyst, temperature, reaction time) and may require experimental determination and optimization.

Visualizations

Reaction Mechanism Workflow

Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of alkenes from this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]

- 4. webassign.net [webassign.net]

- 5. turbo.vernier.com [turbo.vernier.com]

- 6. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]

Application Notes and Protocols: Grignard Reaction of 2,2-Dimethylcyclohexanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively.[1][2] This application note provides a detailed protocol for the Grignard reaction of 2,2-dimethylcyclohexanone (B156460) with various Grignard reagents, a common transformation for the synthesis of sterically hindered tertiary alcohols. These products can serve as crucial intermediates in the development of new pharmaceutical agents and other complex organic molecules. The steric hindrance provided by the gem-dimethyl group at the C2 position of the cyclohexanone (B45756) ring influences the reactivity and stereochemical outcome of the addition.[3]

Data Presentation

The following table summarizes representative quantitative data for the Grignard reaction of 2,2-dimethylcyclohexanone with different Grignard reagents. Yields are highly dependent on reaction conditions and purification methods.

| Grignard Reagent | Product | Molecular Formula (Product) | Molecular Weight (Product) | Typical Yield (%) | Reference |

| Methylmagnesium Bromide/Iodide | 1,2,2-Trimethylcyclohexanol | C₉H₁₈O | 142.24 | 85-95 | [4] |

| Phenylmagnesium Bromide | 1-Phenyl-2,2-dimethylcyclohexanol | C₁₄H₂₀O | 204.31 | 80-90 | N/A |

| Ethylmagnesium Bromide | 1-Ethyl-2,2-dimethylcyclohexanol | C₁₀H₂₀O | 156.27 | 82-92 | N/A |

Experimental Protocols

This section details the methodology for the synthesis of 1,2,2-trimethylcyclohexanol via the Grignard reaction of 2,2-dimethylcyclohexanone with methylmagnesium bromide.

Materials:

-

2,2-Dimethylcyclohexanone

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

-

Drying of Glassware: All glassware must be thoroughly flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon to exclude moisture.

-

Reaction Setup: Assemble a three-necked flask equipped with a reflux condenser (topped with a drying tube or nitrogen/argon inlet), a dropping funnel, and a magnetic stir bar.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[5]

-

Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Reagent Addition: Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium suspension.

-

Initiation of Reaction: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction. Once initiated, the reaction is exothermic.

-

Completion of Reagent Formation: Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish.

Part 2: Grignard Reaction with 2,2-Dimethylcyclohexanone

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2,2-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Reaction: Add the 2,2-dimethylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6] This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-